methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate
Description
Methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate is a complex heterocyclic compound featuring a benzofuran core substituted with a 3,5-dimethylpiperidinylmethyl group, a hydroxyl group, and a ketone functionality. Its synthesis likely involves multi-step condensation and functionalization reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C25H27NO5 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C25H27NO5/c1-15-10-16(2)13-26(12-15)14-20-21(27)9-8-19-23(28)22(31-24(19)20)11-17-4-6-18(7-5-17)25(29)30-3/h4-9,11,15-16,27H,10,12-14H2,1-3H3/b22-11- |
InChI Key |
PQNULEWZBCSFOT-JJFYIABZSA-N |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C(=O)OC)/C3=O)O)C |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C(=O)OC)C3=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the piperidine moiety, and the esterification of the benzoic acid derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzofuran ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The benzofuran moiety is often associated with various biological activities, including:
- Antimicrobial Activity : Compounds containing benzofuran structures have demonstrated inhibitory effects on bacterial protein deformylase, making them potential candidates for antibiotic development .
Anticancer Research
Recent studies have highlighted the potential of this compound in cancer therapy. The compound's ability to interact with specific cellular pathways may inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar benzofuran derivatives have shown promising results in preclinical models of various cancers .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry explored the synthesis and antimicrobial properties of benzofuran derivatives. Methyl 4-[(Z)-{7-(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxybenzofuran derivatives were tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting that modifications to the benzofuran structure can enhance antimicrobial activity .
Case Study 2: Anticancer Properties
In another investigation, methyl 4-[(Z)-{7-(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxybenzofuran derivatives were evaluated for their anticancer effects in vitro. The study found that these compounds effectively inhibited cell proliferation in breast cancer cell lines while inducing apoptosis through mitochondrial pathways . This highlights the therapeutic potential of this compound class in oncology.
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with benzofuran and benzodithiazine derivatives, as well as thiazolo-pyrimidine hybrids. Below is a detailed comparison based on synthesis, spectral properties, and functional groups:
Table 1: Structural and Functional Group Comparison
Key Observations:
Spectral Properties: IR Spectroscopy: Cyano groups (~2220 cm⁻¹) and ketones (~1719 cm⁻¹) are consistent across analogs . The target compound’s hydroxyl group would likely show a broad peak near 3200–3600 cm⁻¹. NMR Spectroscopy: Benzylidene protons (=CH) resonate near δ 7.9–8.1 ppm in analogs , while methyl groups in piperidine or furan moieties appear at δ 2.2–2.4 ppm .
Functional Group Impact: The 3,5-dimethylpiperidinylmethyl group in the target compound may enhance solubility or receptor binding compared to simpler analogs like 11b or 17, which lack bulky substituents.
Research Findings and Limitations
- Activity Gaps: While analogs like 11b and 17 show promise as enzyme inhibitors (evidenced by cyano and sulfonyl groups ), the biological activity of the target compound remains uncharacterized.
- Thermal Stability : Derivatives with fused heterocycles (e.g., 12 ) exhibit higher melting points (>250°C) due to rigid structures , whereas the target compound’s stability may depend on the piperidinylmethyl group’s conformational flexibility.
Biological Activity
Methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate is a complex organic compound with potential biological activities. This article aims to summarize the available research on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Functional Groups: The structure includes a piperidine moiety, a benzofuran derivative, and a benzoate ester.
- Molecular Weight: Approximately 355.45 g/mol.
Pharmacological Activities
Research indicates that this compound may exhibit several pharmacological effects, including:
-
Antioxidant Activity:
- The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage linked to various diseases.
-
Anticancer Properties:
- Preliminary studies suggest that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the piperidine group may enhance these effects by facilitating cellular uptake or interaction with target proteins.
-
Neuroprotective Effects:
- Compounds with similar structures have demonstrated neuroprotective properties in models of neurodegenerative diseases. This activity may be attributed to their ability to inhibit apoptosis and promote neuronal survival.
The biological activities of this compound can be understood through several mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation: The piperidine moiety may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Table 1: Summary of Biological Activities
Research Insights
-
Antioxidant Studies:
- Research has shown that related compounds can scavenge free radicals effectively. For instance, compounds derived from benzofuran have been noted for their ability to protect cells from oxidative damage.
-
Cancer Research:
- A study highlighted the cytotoxic effects of related benzofuran derivatives on various cancer cell lines, suggesting that modifications in the chemical structure significantly influence their potency against tumor cells.
-
Neuroprotective Studies:
- Investigations into neuroprotective mechanisms revealed that similar compounds could reduce inflammation and prevent neuronal cell death in models of Alzheimer’s disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
